molecular formula C10H14N2O B1267691 4-amino-N-propylbenzamide CAS No. 38681-78-6

4-amino-N-propylbenzamide

Cat. No. B1267691
CAS RN: 38681-78-6
M. Wt: 178.23 g/mol
InChI Key: MPSUFQMXTCIJCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-amino-N-propylbenzamide often involves complex organic synthesis techniques. For instance, the synthesis of related benzamide derivatives can be achieved through reactions that utilize halogen interactions and synthon modularity, as demonstrated in the cocrystals of 4-bromobenzamide with n-alkanedicarboxylic acids. These syntheses rely on understanding crystal structures and employing deliberate design strategies to predict and utilize robust acid–amide heterosynthons (Tothadi, Joseph, & Desiraju, 2013).

Molecular Structure Analysis

The molecular structure of 4-amino-N-propylbenzamide and related compounds can be characterized using various analytical techniques. The crystal and molecular structure analysis often involves exploring the types of interactions within the crystals, such as halogen...halogen contacts, which play a significant role in the stability and formation of the crystal structures of benzamide derivatives (Tothadi et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 4-amino-N-propylbenzamide derivatives can include a wide range of transformations, such as metal-catalyzed C-H bond functionalization. This includes reactions like hydroxylation, amination, and carbenoid insertion, which demonstrate the compound's reactivity and potential for creating diverse molecular structures with varied functional groups (Che, Lo, Zhou, & Huang, 2011).

Scientific Research Applications

Electropolymerization in Sensor Development

4-Amino-N-propylbenzamide and related compounds have been utilized in the electropolymerization of polymer films derived from similar chemical structures. These films have applications in electrochemical transducers, which are crucial in the initial development of sensors like immunosensors for diseases such as dengue. The polymer films exhibit adsorption on electrode surfaces and show promising electrochemical activity, making them valuable in sensor technology (Santos et al., 2019).

Antioxidant Potential and Electrochemical Studies

Research into amino-substituted benzamide derivatives, including compounds similar to 4-amino-N-propylbenzamide, has revealed their potential as powerful antioxidants. Electrochemical studies have provided insights into their free radical scavenging activities, contributing significantly to our understanding of antioxidants (Jovanović et al., 2020).

Synthesis of Quinazolinones

Compounds related to 4-amino-N-propylbenzamide have been employed in the synthesis of 4-phenylquinazolinones, a process catalyzed by palladium. This synthesis involves N-benzylation, C-H amidation, and dehydrogenation, highlighting the compound's utility in organic chemistry and pharmaceutical research (Hikawa et al., 2012).

Electrochemical and Physical Properties

Investigations into the electrochemical and physical properties of compounds similar to 4-amino-N-propylbenzamide, such as 4-aminobenzamide, have led to a better understanding of their solubility, electrochemical behavior, and potential applications in various fields including pharmaceuticals and materials science (Ouyang et al., 2019).

Corrosion Inhibition

Derivatives of 4-amino-N-propylbenzamide, such as 4-amino-N-benzylidene-benzamide, have shown promise as corrosion inhibitors. These compounds can form protective films on metal surfaces, offering potential applications in materials protection and engineering (Şahin et al., 2020).

Water Treatment Applications

Research into compounds structurally similar to 4-amino-N-propylbenzamide has also explored their use in water treatment, particularly in the removal of heavy metals like nickel from aqueous solutions. These compounds can be impregnated into matrices like hydrous zirconium oxide to create efficient adsorbents for environmental remediation (Rahman & Nasir, 2019).

Fluorescent Detection Applications

Derivatives of 4-amino-N-propylbenzamide have been used in the development of fluorescent probes for detecting ions like Zn2+ and Cd2+. These compounds can undergo structural transformations, making them useful in analytical chemistry and environmental monitoring (Xu et al., 2014).

Antiviral Research

N-Phenylbenzamide derivatives, which are structurally related to 4-amino-N-propylbenzamide, have shown potential as inhibitors of viruses like Enterovirus 71. This highlights the compound's significance in medicinal chemistry and drug development (Ji et al., 2013).

Safety And Hazards

The safety data sheet for 4-amino-N-propylbenzamide indicates that it may form combustible dust concentrations in air . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid release to the environment .

properties

IUPAC Name

4-amino-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSUFQMXTCIJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330258
Record name 4-amino-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-propylbenzamide

CAS RN

38681-78-6
Record name 4-Amino-N-propylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38681-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Nitro-N-propylbenzamide (3.31 g, 15.9 mmol) was dissolved in EtOAc (125 mL) and EtOH (125 mL) and passed through the H-Cube® at 1 mL/min equipped with a 10% Pd/C catcart (ThalesNano), at full hydrogen and temperature set to about 50° C. The solvent was stripped off and the solid was dried overnight in a vacuum oven set at about 50° C. to provide 4-amino-N-propylbenzamide (2.58 g, 91%): 1H NMR (DMSO-d6) δ 7.93 (t, J=5.48 Hz, 1H); 7.54 (d, J=8.57 Hz, 2H); 6.51 (d, J=8.67 Hz, 2H) 5.54 (br s, 2H) 3.13 (m, 2H) 1.47 (sextet, J=7.29 Hz, 2H) 0.85 (t, J=8.49 Hz, 3H).
Quantity
3.31 g
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reactant
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125 mL
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125 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-nitro-N-propylbenzamide (1.00 g, 4.80 mmoles) in MeOH (25 ml) was hydrogenated in the presence of a 5% palladium-on-charcoal catalyst at about 25° and atmospheric pressure. The catalyst was removed by filtration, and the filtrate was evaporated to dryness in vacuo to give 4-amino-N-propylbenzamide as a gummy residue; yiel 836 mg. This product was dissolved in DMAC (10 ml) containing I (504 mg, 1.50 mmoles), and the whole was stirred at room temperature for 72 hrs. The precipitate of the product was collected by filtration, washed with Et2O and dried in vacuo over P2O5 ; yield 74% (482 mg), mp > 340° (Mel-Temp). This sample was homogeneous on tlc (5:1 CHCl3 --MeOH). Anal. Calcd for C17H20N8O.HBr: C, 47.12; H, 4.88; N, 25.86. Found: C, 47.10; H, 5.18; N, 25.55. Spectral data: λmax, nm (ε × 10-3), 0.1 N HCl, 244 (18.5), 284 (18.3), 337 (10.5), 345 (sh) (9.70); pH 7, 261 (26.9). 279 (24.2), 371 (7.65); 0.1 N NaOH, 261 (27.1), 279 (24.2), 371 (7.73); β 0.96 (t, 3, CH3), 1.50 (m, 2, CH2CH3), 3.17 (m, 2, NHCH2CH2), 4.62 (s, 2, CH2N), 7.23 (m, 4, C6H4), 8.07 (m, 1, NHCO), 8.87 (s, 1, C7 -H), 9.35 (NH). Some of the NH2 peaks were too broad to locate but are observed in the integral.
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1 g
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reactant
Reaction Step One
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AAP Meekel, M Resmini, UK Pandit - Bioorganic & Medicinal Chemistry, 1996 - Elsevier
The Diels—Alder cycloadditions of trans- and cis-piperylene (1 and 2) to 4-nitroso-N-propylbenzamide (3) were selected as target reactions for the development of catalytic antibodies …
Number of citations: 30 www.sciencedirect.com

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